4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole 4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18105938
InChI: InChI=1S/C6H6F3IN2/c1-3-5(10)4(2)12(11-3)6(7,8)9/h1-2H3
SMILES:
Molecular Formula: C6H6F3IN2
Molecular Weight: 290.02 g/mol

4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC18105938

Molecular Formula: C6H6F3IN2

Molecular Weight: 290.02 g/mol

* For research use only. Not for human or veterinary use.

4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole -

Specification

Molecular Formula C6H6F3IN2
Molecular Weight 290.02 g/mol
IUPAC Name 4-iodo-3,5-dimethyl-1-(trifluoromethyl)pyrazole
Standard InChI InChI=1S/C6H6F3IN2/c1-3-5(10)4(2)12(11-3)6(7,8)9/h1-2H3
Standard InChI Key DRZBADBHRGHJNA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1C(F)(F)F)C)I

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound features a pyrazole ring substituted at the 1-position with a trifluoromethyl group (-CF₃), at the 3- and 5-positions with methyl groups (-CH₃), and at the 4-position with an iodine atom. The molecular formula is C₆H₆F₃IN₂, with a molecular weight of 290.03 g/mol (calculated from atomic masses: C=12.01, H=1.01, F=19.00, I=126.90, N=14.01) .

Key Structural Features:

  • Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, common in pharmaceuticals .

  • Iodine Substituent: Facilitates cross-coupling reactions (e.g., Sonogashira, Suzuki) for further functionalization .

  • Methyl Groups: Improve steric bulk and influence regioselectivity in reactions .

Synthesis and Modification Strategies

Synthetic Pathways

While no direct synthesis of 4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is documented, analogous methods for iodopyrazoles suggest viable routes:

Cyclocondensation Approach

  • Precursor Formation: React 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole with iodine monochloride (ICl) in acetic acid to introduce iodine at the 4-position .

  • Purification: Chromatography or recrystallization yields the final product.

Protecting Group Strategy

  • N-Protection: Shield the pyrazole nitrogen with a trifluoromethyl group using trifluoromethylation reagents (e.g., CF₃TMS) .

  • Iodination: Electrophilic iodination at the 4-position using N-iodosuccinimide (NIS) .

Example Reaction:

3,5-Dimethyl-1-(trifluoromethyl)-1H-pyrazole+NISAcOH4-Iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole\text{3,5-Dimethyl-1-(trifluoromethyl)-1H-pyrazole} + \text{NIS} \xrightarrow{\text{AcOH}} \text{4-Iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole}

Challenges and Optimizations

  • Regioselectivity: Methyl groups direct iodination to the 4-position, minimizing byproducts .

  • Yield Improvements: Catalytic amounts of silver triflate (AgOTf) enhance iodination efficiency .

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Molecular Weight290.03 g/molCalculated
Melting Point85–88°C (predicted)Analogous compounds
SolubilityLow in H₂O; soluble in DCM, THFThermo Scientific data
StabilityLight-sensitive; store in dark
LogP (Partition Coefficient)2.8 (predicted)ChemAxon Toolkit

Spectroscopic Characterization

  • ¹H NMR: Singlets for methyl (δ 2.3–2.5 ppm) and CF₃ (δ -60 ppm, ¹⁹F NMR) .

  • MS (ESI+): m/z 291.03 [M+H]⁺ .

Applications in Research and Industry

Pharmaceutical Intermediates

  • Anticancer Agents: Iodopyrazoles undergo Sonogashira couplings to generate alkynyl derivatives for kinase inhibition .

  • Antimicrobials: Trifluoromethyl groups enhance membrane penetration .

Materials Science

  • Ligands in Catalysis: Pyrazoles coordinate to transition metals (e.g., Pd, Cu) for cross-coupling reactions .

  • OLED Materials: Electron-withdrawing CF₃ groups improve electroluminescence efficiency .

Future Directions

  • Functionalization: Explore Heck couplings or click chemistry for diversifying applications.

  • Biological Screening: Prioritize in vitro assays against cancer cell lines.

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